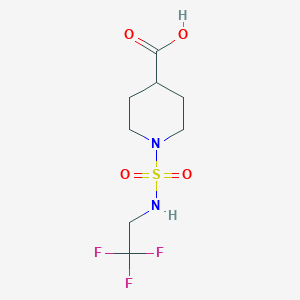

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid

CAS No.: 1183142-42-8

Cat. No.: VC2996041

Molecular Formula: C8H13F3N2O4S

Molecular Weight: 290.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183142-42-8 |

|---|---|

| Molecular Formula | C8H13F3N2O4S |

| Molecular Weight | 290.26 g/mol |

| IUPAC Name | 1-(2,2,2-trifluoroethylsulfamoyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-6(2-4-13)7(14)15/h6,12H,1-5H2,(H,14,15) |

| Standard InChI Key | NJNHEUHDILUVAE-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)NCC(F)(F)F |

| Canonical SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)NCC(F)(F)F |

Introduction

Chemical Properties

Molecular Structure and Identification

Table 1: Molecular Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C8H13F3N2O4S |

| Molecular Weight | 290.26 g/mol |

| IUPAC Name | 1-(2,2,2-trifluoroethylsulfamoyl)piperidine-4-carboxylic acid |

| CAS Number | 1183142-42-8 |

| InChI Key | NJNHEUHDILUVAE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1C(=O)O)S(=O)(=O)NCC(F)(F)F |

The three-dimensional structure of this compound is characterized by the chair conformation of the piperidine ring, with the carboxylic acid group likely adopting an equatorial position to minimize steric interactions. The sulfamoyl group attached to the piperidine nitrogen introduces a tetrahedral geometry at this position, creating a specific spatial arrangement that could be important for biological recognition.

Physical Properties

Based on structural analysis and comparison with related compounds, several physical properties can be predicted for 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid.

Table 2: Physical Properties

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State (25°C) | Crystalline solid | Based on molecular weight and functional groups |

| Solubility in Water | Limited solubility | Presence of both hydrophilic and hydrophobic moieties |

| Solubility in Organic Solvents | Soluble in polar aprotic solvents | Due to multiple polar functional groups |

| Melting Point | 160-220°C (estimated) | Based on similar compounds with carboxylic acid and sulfamoyl groups |

| Log P (octanol-water) | 0.5-1.5 (estimated) | Balance of hydrophilic and lipophilic groups |

| pKa (carboxylic acid) | 3.8-4.5 (estimated) | Typical for carboxylic acids, influenced by nearby groups |

The compound is expected to exhibit amphoteric properties due to the presence of both acidic (carboxylic acid) and weakly basic (sulfamoyl nitrogen) functional groups. This characteristic would influence its behavior in solution, particularly its pH-dependent solubility profile and ionization state under physiological conditions.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural features of 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid. While specific experimental data may be limited in the available literature, predicted spectroscopic features can be derived from the compound's structural elements.

Table 3: Predicted Spectroscopic Features

| Spectroscopic Technique | Expected Features |

|---|---|

| IR Spectroscopy | Strong C=O stretching (1700-1725 cm⁻¹) for carboxylic acid; S=O stretching (1300-1350 cm⁻¹) for sulfamoyl group; C-F stretching (1000-1200 cm⁻¹) for trifluoromethyl group |

| ¹H NMR Spectroscopy | Signals for piperidine ring protons (1.5-2.5 ppm); methylene adjacent to CF₃ (3.5-4.0 ppm); carboxylic acid proton (10-13 ppm); sulfamoyl NH (5.0-6.0 ppm) |

| ¹³C NMR Spectroscopy | Characteristic quartet for CF₃ carbon due to C-F coupling (approx. 120-125 ppm, J ≈ 280 Hz); carbonyl carbon signal (175-180 ppm) |

| ¹⁹F NMR Spectroscopy | Signal for CF₃ group (approx. -65 to -75 ppm) |

| Mass Spectrometry | Molecular ion at m/z = 290; fragmentation patterns involving loss of CO₂H, SO₂, and CF₃CH₂ groups |

These spectroscopic features would be valuable for confirming the structure and purity of synthesized samples of the compound, as well as for monitoring chemical reactions involving this molecule.

Chemical Reactivity

Functional Group Reactivity

The chemical behavior of 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid is determined by its functional groups, each with distinctive reactivity patterns that can be exploited in chemical synthesis and pharmaceutical development.

Table 4: Functional Group Reactivity Analysis

| Functional Group | Typical Reactions | Potential Applications |

|---|---|---|

| Carboxylic Acid | Esterification, amide formation, reduction, decarboxylation | Derivatization for structure-activity relationship studies; conjugation to other molecules |

| Sulfamoyl Group | Nucleophilic substitution (limited); hydrogen bonding | Target binding interactions; modulation of solubility |

| Piperidine Ring | N-alkylation (limited due to sulfamoyl substitution); conformational changes | Scaffold for presenting functional groups in defined spatial orientations |

| Trifluoroethyl Group | Generally stable; potential elimination reactions under strong basic conditions | Metabolic stability; modulation of electronic properties |

The carboxylic acid group represents the most reactive site in the molecule, readily participating in nucleophilic substitution reactions to form esters, amides, and other derivatives. Such modifications could be valuable for creating prodrugs, enhancing solubility, or introducing additional functional groups for specific biological targeting.

Stability Considerations

Understanding the stability profile of 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid under various conditions is essential for its handling, storage, and potential applications in pharmaceutical formulations.

The presence of the trifluoroethyl group typically enhances metabolic stability compared to non-fluorinated analogs by resisting oxidative metabolism. This feature is particularly valuable for potential drug candidates, as it can lead to extended half-life and improved bioavailability. The sulfamoyl group provides additional stability to the nitrogen atom of the piperidine ring by reducing its nucleophilicity through electron-withdrawing effects.

Under physiological conditions, the carboxylic acid function is expected to be partially ionized, depending on the local pH. This ionization can affect solubility, membrane permeability, and binding interactions with proteins and other biological targets. In strongly basic conditions, potential concerns include hydrolysis of the sulfamoyl group, while strongly acidic conditions might affect the piperidine ring.

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid requires careful consideration of the order of reactions and protection/deprotection strategies to achieve selectivity and good yields. Several potential synthetic routes can be proposed based on retrosynthetic analysis.

Table 5: Potential Synthetic Routes

| Route | Key Disconnections | Starting Materials | Advantages/Challenges |

|---|---|---|---|

| Route 1 | Sulfamoyl formation followed by N-alkylation | Piperidine-4-carboxylic acid; Sulfamoyl chloride; 2,2,2-trifluoroethyl derivative | Sequential functionalization; challenge: selective N-alkylation |

| Route 2 | Direct introduction of N-(2,2,2-trifluoroethyl)sulfamoyl group | Piperidine-4-carboxylic acid; 2,2,2-trifluoroethylsulfamoyl chloride | Direct approach; challenge: preparation of specialized reagent |

| Route 3 | Late-stage carboxylation | 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine; oxidative carboxylation | Allows for analog preparation; challenge: regioselective carboxylation |

Each route presents distinct advantages and challenges, and the optimal approach would depend on factors such as reagent availability, scale requirements, and the need for analog preparation.

Synthetic Methodology

A practical synthetic approach to 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid might involve the following key steps:

-

Protection of the carboxylic acid group of piperidine-4-carboxylic acid, typically as a methyl or ethyl ester, to prevent unwanted side reactions during subsequent steps.

-

Introduction of the sulfamoyl group at the piperidine nitrogen using sulfamoyl chloride or similar reagents, potentially requiring activation of the piperidine nitrogen or the use of specialized reaction conditions.

-

N-alkylation of the sulfamoyl group with 2,2,2-trifluoroethyl tosylate, trifluoroethyl iodide, or other activated trifluoroethyl derivatives, using appropriate bases and reaction conditions to achieve selectivity.

-

Deprotection of the carboxylic acid group under conditions compatible with the other functional groups present in the molecule.

Compounds containing sulfamoyl groups have been investigated for various biological activities, including enzyme inhibition. In particular, many sulfonamide derivatives act as inhibitors of carbonic anhydrase, an important enzyme family involved in pH regulation and other physiological processes. The specific spatial arrangement of functional groups in 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid could confer selectivity for particular enzyme isoforms or other biological targets.

Pharmacokinetic Considerations

The presence of both polar (carboxylic acid, sulfamoyl) and lipophilic (piperidine ring, trifluoroethyl) groups in 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid suggests a balanced pharmacokinetic profile that could be advantageous for drug development.

Table 7: Predicted Pharmacokinetic Properties

| Property | Prediction | Rationale |

|---|---|---|

| Absorption | Moderate oral bioavailability | Balance of hydrophilic and lipophilic groups; potential for ionization limiting passive diffusion |

| Distribution | Moderate volume of distribution | Potential for plasma protein binding via carboxylic acid group |

| Metabolism | Relatively resistant to oxidative metabolism | Trifluoroethyl group provides metabolic stability |

| Excretion | Likely renal and hepatic | Carboxylic acid may facilitate renal elimination; potential for glucuronidation |

| Blood-Brain Barrier Penetration | Limited | Ionizable groups may restrict CNS penetration |

The trifluoroethyl group is particularly noteworthy for its potential to enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a common clearance mechanism for many drugs. This feature could lead to extended half-life and reduced dosing frequency, valuable properties for potential therapeutic agents.

Research Applications

As a Chemical Tool

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid could serve as a valuable chemical tool in various research contexts, extending beyond its potential therapeutic applications.

The compound's carboxylic acid group provides a versatile handle for chemical modifications, enabling its use as a building block for constructing more complex molecules. Such derivatives might include conjugates with fluorescent tags for imaging studies, affinity labels for target identification, or tethered compounds for studying multivalent interactions.

The presence of the trifluoroethyl group offers opportunities for using fluorine-19 NMR spectroscopy as an analytical tool for monitoring binding interactions or conformational changes. This approach could be particularly valuable for studying protein-ligand interactions without the need for radioactive labels.

Medicinal Chemistry Applications

In medicinal chemistry research, 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid could serve multiple roles:

-

As a lead compound for further optimization, with systematic modifications to each functional group to explore structure-activity relationships

-

As a pharmacophore model component for identifying key structural features necessary for biological activity

-

As a reference compound for comparing the properties of novel analogs designed to enhance potency, selectivity, or pharmacokinetic properties

-

As a scaffold for fragment-based drug design, where the piperidine ring provides a conformationally constrained framework for presenting key functional groups in optimal spatial orientations

The development of focused libraries based on this scaffold could lead to the identification of compounds with enhanced properties for specific therapeutic applications.

Analytical Applications

The unique structural features of 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid also make it valuable for various analytical applications:

-

As a standard compound for developing and validating analytical methods, particularly for the detection and quantification of fluorinated compounds in complex matrices

-

For developing fluorine-19 NMR methodologies, utilizing the trifluoroethyl group as a distinctive spectroscopic handle

-

As a model compound for studying the influence of fluorination on physicochemical properties, providing insights for the design of improved fluorinated compounds for various applications

These analytical applications highlight the compound's utility beyond its potential biological activities, emphasizing its value as a chemical tool for diverse research purposes.

Structure-Based Drug Design Considerations

Key Pharmacophore Elements

From a drug design perspective, 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid contains several key pharmacophore elements that could be exploited for targeting specific biological receptors or enzymes.

Table 8: Pharmacophore Features and Their Potential Roles

| Pharmacophore Element | Spatial Position | Potential Interaction Type |

|---|---|---|

| Carboxylic Acid | 4-position of piperidine | Hydrogen bond acceptor/donor; ionic interactions |

| Sulfamoyl Oxygen Atoms | Adjacent to piperidine N | Hydrogen bond acceptors |

| Sulfamoyl NH | Bridging to trifluoroethyl | Hydrogen bond donor |

| Trifluoromethyl Group | Terminal position | Hydrophobic interactions; halogen bonding |

| Piperidine Ring | Central scaffold | Conformational constraint; hydrophobic interactions |

The specific three-dimensional arrangement of these pharmacophore elements would determine the compound's ability to interact with biological targets. Computational modeling could help identify potential binding sites and predict the strength and specificity of these interactions.

Structural Modification Opportunities

Several potential modification sites can be identified for structure-activity relationship studies, offering opportunities to optimize the compound's properties for specific applications:

-

Carboxylic acid group: Conversion to esters, amides, or bioisosteres (e.g., tetrazole, hydroxamic acid) to modulate acidity, hydrogen bonding properties, and membrane permeability

-

Piperidine ring: Variation of ring size (e.g., pyrrolidine, azepane), introduction of additional substituents, or replacement with other heterocycles to explore conformational preferences and hydrophobicity

-

Trifluoroethyl group: Modification of the fluorination pattern (e.g., difluoro, monofluoro) or chain length to fine-tune electronic properties and metabolic stability

-

Sulfamoyl linker: Replacement with other linkers (e.g., carbamate, urea) or direct attachment to explore the importance of this connecting group for activity

These modifications would generate a library of analogs with diverse properties, facilitating the identification of compounds with optimized activity, selectivity, and pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume